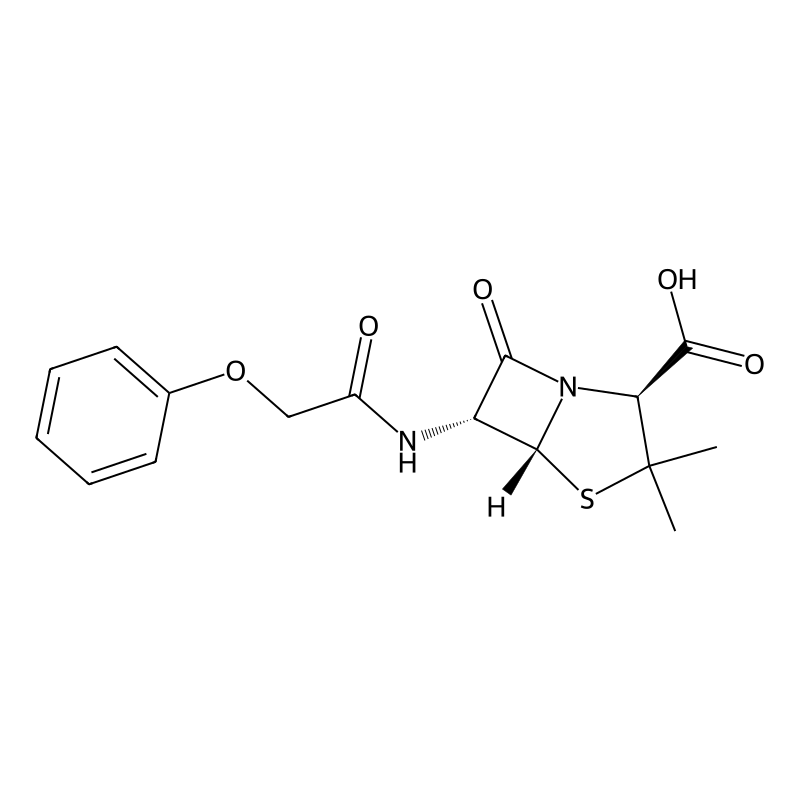

Penicillin V

Content Navigation

Penicillin G substitution in acidic or PVA-based workflows causes degradation and failed 6-APA synthesis. Penicillin V solves this with superior acid stability and exclusive PVA substrate activity. Benefits: • Stable >48 h at pH 2, essential for gastric transit assays and oral formulation. • Required substrate for Penicillin V Acylase, ensuring high-yield 6-APA production. • Tolerates pH 2.0-2.5 for reliable extraction and precipitation from biological samples.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

<0.1 g/100mL

In water at pH 1.8 (acidified with hydrochloric acid)= 24 mg/100 ml; soluble in polar organic solvents; practically insol in vegetable oils and in liquid petrolatum.

Sol in alcohol and acetone; insoluble in fixed oils

4.54e-01 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Penicillin V (phenoxymethylpenicillin) is a naturally derived beta-lactam antibiotic distinguished by the presence of an electron-withdrawing phenoxymethyl side chain. From a procurement and material-selection perspective, this structural modification fundamentally alters the compound's physicochemical profile compared to the standard baseline, Penicillin G. The primary industrial and laboratory value of Penicillin V lies in its quantifiable stability in highly acidic environments and its obligate role as the specific substrate for Penicillin V Acylase (PVA) in biocatalytic workflows. These properties make it a targeted raw material for oral formulation development, gastric transit modeling, and specific semi-synthetic beta-lactam precursor (6-APA) production [1].

Procurement Fit

Attempting to substitute Penicillin V with the more ubiquitous Penicillin G (benzylpenicillin) introduces critical failure points in both formulation and biocatalysis. Because Penicillin G lacks the electronegative ether oxygen in its side chain, its beta-lactam ring is highly vulnerable to acid-catalyzed hydrolysis, rapidly degrading into inactive penillic and penicilloic acids at low pH. Consequently, using Penicillin G in assays modeling gastric transit or in downstream extractions requiring acidic conditions (pH 2.0-2.5) results in near-total material loss. Furthermore, industrial biocatalytic platforms utilizing Penicillin V Acylase (PVA) exhibit strict substrate specificity; substituting Penicillin G in these systems will yield negligible 6-aminopenicillanic acid (6-APA), halting precursor manufacturing entirely[1].

Substitution Risk

Acid-Catalyzed Degradation Kinetics

A key physicochemical differentiator of Penicillin V is its stability in highly acidic media. Quantitative stability studies demonstrate that at pH 2.1 and 24°C, Penicillin V retains full potency for up to 48 hours. In stark contrast, Penicillin G undergoes rapid acid-catalyzed hydrolysis under identical conditions, exhibiting a half-life of merely 18 minutes [1]. This massive differential in degradation kinetics dictates material selection for any workflow involving low-pH exposure.

| Evidence Dimension | Half-life / Stability at pH 2.1 (24°C) |

| Target Compound Data | Stable with no loss of potency for up to 48 hours |

| Comparator Or Baseline | Penicillin G: Half-life of 18 minutes |

| Quantified Difference | >150-fold increase in acidic half-life duration |

| Conditions | Aqueous solution, pH 2.1, 24°C |

Crucial for procurement in oral drug formulation and in vitro gastric transit modeling, where the baseline comparator (Penicillin G) degrades too rapidly to yield valid data.

Biocatalytic Substrate Specificity for 6-APA Production

For the industrial production of 6-aminopenicillanic acid (6-APA), the choice of precursor is strictly dictated by the specific acylase enzyme utilized. Penicillin V is the obligate substrate for Penicillin V Acylase (PVA). Recombinant PVA from sources such as Pectobacterium atrosepticum (PaPVA) exhibits a highly specific activity of approximately 430 IU/mg for Penicillin V, while showing negligible hydrolytic activity toward Penicillin G or other beta-lactams [1].

| Evidence Dimension | Specific Enzyme Activity (PaPVA) |

| Target Compound Data | ~430 IU/mg |

| Comparator Or Baseline | Penicillin G: Negligible hydrolysis |

| Quantified Difference | Absolute substrate specificity for Penicillin V over Penicillin G |

| Conditions | Enzymatic hydrolysis using PaPVA at pH 5 and 45°C |

Procurement of Penicillin V is mandatory for facilities utilizing PVA-based biocatalytic platforms to manufacture semi-synthetic beta-lactam precursors.

Downstream Processability and Acidic Extraction Efficiency

The structural stability of Penicillin V at low pH enables highly efficient downstream processing workflows that are impossible with Penicillin G. During purification from fermentation broth, acidification to pH 2.0-2.5 allows Penicillin V to be efficiently precipitated or extracted into organic solvents with minimal degradation. Conversely, subjecting Penicillin G to these same acidic extraction conditions results in rapid conversion to inactive penillic acid, severely reducing yield [1].

| Evidence Dimension | Structural integrity during pH 2.0-2.5 extraction |

| Target Compound Data | Maintains intact beta-lactam ring for efficient organic extraction |

| Comparator Or Baseline | Penicillin G: Rapidly metabolizes into penillic acid (reaching ~60 ng/mL plateau rapidly in analytical models) |

| Quantified Difference | Enables low-pH solvent extraction without degradation-induced yield loss |

| Conditions | Aqueous to organic solvent extraction at pH 2.0-2.5 |

Allows process chemists to utilize low-cost, highly efficient acidic precipitation and solvent extraction methods without compromising the active pharmaceutical ingredient.

Oral Formulation Development and Gastric Modeling

Because Penicillin V maintains structural integrity for over 48 hours at pH 2, it is the necessary beta-lactam standard for developing oral dosage forms and conducting in vitro gastric transit assays. Using Penicillin G in these scenarios leads to artifactual degradation data, making Penicillin V the required choice for accurate pharmacokinetic modeling[1].

6-APA Precursor Production via PVA Biocatalysis

In industrial biotechnology facilities optimized with Penicillin V Acylase (PVA) rather than Penicillin G Acylase (PGA), Penicillin V must be procured as the sole raw material. Its exclusive compatibility with PVA ensures high-yield conversion into 6-aminopenicillanic acid (6-APA), the critical building block for downstream semi-synthetic antibiotics [2].

Low-pH Downstream Purification Workflows

For process chemistry applications requiring the isolation of beta-lactams from complex biological matrices, Penicillin V is highly effective. Its resistance to acid-catalyzed hydrolysis allows for aggressive acidification (pH 2.0-2.5) to drive efficient organic solvent extraction or direct precipitation, a workflow that would destroy acid-labile comparators[3].

Application Fit Matrix

References

Physical Description

Solid

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

2.09 (LogP)

1.4

Odor

Melting Point

120 - 128 °C

UNII

Related CAS

132-98-9 (mono-potassium salt)

147-48-8 (mono-hydrochloride salt)

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Penicillin V is used for the treatment of mild to moderately severe infections caused by organisms susceptible to low concentrations of the drug or for prophylaxis of certain streptococcal infections.

Penicillin V /is/ indicated in the treatment of acute otitis media caused by susceptible organisms. /Included in US product labeling/

Penicillin V /is/ indicated in the treatment of bacterial pharyngitis cuased by susceptible organisms. /Included in US product labeling/

For more Therapeutic Uses (Complete) data for PENICILLIN V (21 total), please visit the HSDB record page.

Pharmacology

Penicillin V is a member of the penicillin family exhibiting broad-spectrum antibiotic property. Penicillin V binds to penicillin binding proteins (PBP), the enzymes that catalyze the synthesis of peptidoglycan, which is a critical component of the bacterial cell wall. This leads to the interruption of cell wall synthesis, consequently leading to bacterial cell growth inhibition and cell lysis.

MeSH Pharmacological Classification

ATC Code

J01 - Antibacterials for systemic use

J01C - Beta-lactam antibacterials, penicillins

J01CE - Beta-lactamase sensitive penicillins

J01CE02 - Phenoxymethylpenicillin

Mechanism of Action

Penicillins and breakdown products of penicillins act as haptens after their covalent reaction with proteins. The most important antigenic intermediate of penicillin appears to be the penicilloyl moiety, which is formed when the beta-lactam ring is opened. This is considered to be the major (predominant) determinant of penicillin allergy. /Penicillins/

Penicillin is known to interfere with synthesis of N-acetylmuramic acid mucopeptides and teichoic acids which are part of cell-wall material. ... Under favorable conditions penicillin exerts direct bactericidal action, & successful penicillin therapy may be relatively independent of immunity mechanisms of the host. /Penicillins/

The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/

Bactericidal; inhibit bacterial cell wall synthesis. Action is dependent on the ability of penicillins to reach and bind penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Penicillin-binding proteins (which include transpeptidases, carboxypeptidases, and endopeptidases) are enzymes that are involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Penicillins bind to, and inactivate, penicillin-binding proteins, resulting in the weakening of the bacterial cell wall and lysis. /Penicillins/

Pictograms

Irritant;Health Hazard

Impurities

Other CAS

132-98-9

1098-87-9

Absorption Distribution and Excretion

While the drug is rapidly excreted, only 25% of the total dose is detected in the urine. Renal excretion may be delayed in neonates, young infants, and patients with renal impairment.

Following intravenous administration, the volume of distribution at steady state was 35.4 L. Small amounts of the drug can be found in various tissues, with the highest amount found in the kidneys, with lesser amounts in the liver, skin, and intes tines. Phenoxymethylpenicillin was found in the cerebrospinal fluid. Phenoxymethylpenicillin was detectable in the placenta and human breast milk.

A dose of 1,000,000 units of the acid gives peak plasma levels of about 2 to 3 ug/ml ...

Approx 60-73% of an oral dose of penicillin V or penicillin V potassium is absorbed from the GI tract in healthy, fasting adults. Following oral administration of a single dose of penicillin V or penicillin V potassium in fasting children or adults, peak serum concn of penicillin V are generally attained within 30-60 min. Peak serum penicillin V concn are attained sooner and are slightly higher following administration of the potassium salt than the free acid.

Following oral administration of a single 125-mg tablet of penicillin V potassium in healthy, fasting adults in one study, serum penicillin V concn averaged 1.2, 1.2, 0.5, and 0.1 ug/ml @ 30 min, 1 hr, 2 hr, and 4 hr, respectively, after the dose. Oral administration of a single 250-mg tablet of the drug in healthy, fasting adults results in serum penicillin V concn averaging 2.1-2.8, 2.3-2.7, 0.8-0.9, and 0.1-0.2 ug/ml @ 30 min, 1 hr, 2 hr, and 4 hr, respectively, after the dose. Following oral administration of a single 500-mg tablet of penicillin V potassium in healthy, fasting adults, serum penicillin V concn average 4.7-5, 4.9-6.3, 2.3-3, and 0.04-0.1 ug/ml @ 30 min, 1 hr, 2 hr, and 6 hr, respectively, after the dose.

Variable results have been obtained in studies evaluating the effect of food on GI absorption of penicillin V and penicillin V potassium. In most studies, presence of food in the GI tract resulted in lower and delayed peak serum concn of penicillin V, although the total amt of drug absorbed was unaffected. However, results of several studies in children 2 mo to 5 yr of age indicate that both the peak serum concn and the area under the serum concn-time curve (AUC) are decreased when penicillin V potassium is administered with or immediately prior to milk or food.

For more Absorption, Distribution and Excretion (Complete) data for PENICILLIN V (8 total), please visit the HSDB record page.

Metabolism Metabolites

Approximately 35-70% of an oral dose of penicillin V or penicillin V potassium is metabolized to penicilloic acid which is microbiologically inactive. Small amt of 6-aminopenicillanic acid (6-APA) have also been found in urine of patients receiving penicillin V. In addition, the drug appears to be hydroxylated to a small extent to one or more microbiologically active metabolites which are also excreted in urine.

Wikipedia

Drug Warnings

Fever and even vascular collapse and death may follow the use of penicillin in syphilis. This is one manifestation of the Jarisch-Herxheimer reaction. It is thought to be due to hypersensitivity to antigens released during rapid and massive lysis of spirochetes. /Penicillin/

Contraceptive failure and pregnancies attributed to the concurrent use of penicillins ... have been reported on a number of occasions. ... Mechanism /is/ not understood. It has been observed that ampicillin given to women in latter wk of pregnancy decreases urinary oestriol levels ... & phenoxymethylpenicillin behaves in a similar way ...

Individual with phenylketonuria (ie, homozygous genetic deficiency of phenylalanine hydroxylase) and other individuals who must restrict their intake of phenylalanine should be warned that Warner Chilcott's penicillin V potassium powder for oral soln contains aspartame ... which is metabolized in the GI tract to phenylalanine following oral administration.

For more Drug Warnings (Complete) data for PENICILLIN V (16 total), please visit the HSDB record page.

Biological Half Life

The serum half-life of penicillin V in adults with normal renal function is reportedly 0.5 hr.

Use Classification

Methods of Manufacturing

Obtained by adding 2-phenoxyethanol to the Penicillium culture using yeast autolyzate as source of nitrogen.

General Manufacturing Information

Although potency of penicillin V ... is generally expressed in terms of the weight of penicillin V, potency of the drugs may be expressed in terms of USP penicillin V units. For labeling purposes, each mg of penicillin V contained in penicillin V ... prepn is considered equivalent to 1695 penicillin V units.

The problem of antibiotic contamination of milk requires that the dairy operator, veterinarian, and milk processor be aware of the sensitizing ability of penicillin and the importance of adherence to drug withdrawal times. /Penicillins/

Storage Conditions

Interactions

Since penicillin acts by inhibiting cell wall synthesis, agents which inhibit protein synthesis (eg, chloramphenicol) could ... mask the bactericidal effect of penicillin. /Penicillin/

Since penicillin acts by inhibiting cell wall synthesis, agents which inhibit protein synthesis (eg, erythromycin) could ... mask the bactericidal effect of penicillin. ... Clinical evidence exists for erythromycin-penicillin antagonism in patients with group A hemolytic streptococcal pharyngitis. ... The possibility of antagonism exists, but it has not been sufficiently documented in clinical studies. /Penicillin/

Tetracyclines ... may interfere with a bactericidal agent such as penicillin. /Penicillin/

For more Interactions (Complete) data for PENICILLIN V (16 total), please visit the HSDB record page.

Stability Shelf Life

Following reconstitution, penicillin V potassium oral soln should be refrigerated @ 2-8 °C, and any unused soln should be discarded after 14 days. /Penicillin V potassium/

Penicillins are generally inactivated in the presence of heat, alkaline or acid pH, oxidizing agents, alcohols, glycols, and metal ions such as copper, mercury, or zinc. In currently available penicillins, cleavage at any point in the penicillin nucleus, including the beta-lactam ring, results in complete loss of antibacterial activity. The major cause of inactivation of penicillins is hydrolysis of the beta-lactam ring. The course of hydrolysis and nature of the degradation products can vary and are generally influenced by pH. /Penicillins/

In the dry state, natural penicillins and their salts are generally stable for several yr @ room temp; however, the drugs deteriorate more rapidly @ higher temp. /Natural penicillins/

Solutions of penicillin begin to deteriorate upon standing a few days, even in the cold. /Penicillin V potassium/

Gruchalla RS, Pirmohamed M: Clinical practice. Antibiotic allergy. N Engl J Med. 2006 Feb 9;354(6):601-9. [PMID:16467547]

Skarpeid PL, Hoye S: Phenoxymethylpenicillin Versus Amoxicillin for Infections in Ambulatory Care: A Systematic Review. Antibiotics (Basel). 2018 Sep 4;7(3). pii: antibiotics7030081. doi: 10.3390/antibiotics7030081. [PMID:30181520]

Josefsson K, Bergan T: Pharmacokinetics of phenoxymethylpenicillin in volunteers. Chemotherapy. 1982;28(4):241-6. doi: 10.1159/000238084. [PMID:6811219]

Overbosch D, Mattie H, van Furth R: Comparative pharmacodynamics and clinical pharmacokinetics of phenoxymethylpenicillin and pheneticillin. Br J Clin Pharmacol. 1985 May;19(5):657-68. doi: 10.1111/j.1365-2125.1985.tb02693.x. [PMID:3924086]

Llor C, Arranz J, Morros R, Garcia-Sangenis A, Pera H, Llobera J, Guillen-Sola M, Carandell E, Ortega J, Hernandez S, Miravitlles M: Efficacy of high doses of oral penicillin versus amoxicillin in the treatment of adults with non-severe pneumonia attended in the community: study protocol for a randomised controlled trial. BMC Fam Pract. 2013 Apr 17;14:50. doi: 10.1186/1471-2296-14-50. [PMID:23594463]

Phenoxymethylpenicillin (Penicillin V) Monograph - Government of Western Australia Child and Adolescents Health Service

Phenoxymethyl Penicillin 250mg/5ml Oral Solution Sugar Free (syringe) - eMC

phenoxymethylpenicillin (penicillin v) - King Edward Memorial Hospital

Penicillin V potassium - GLOWM

Explore Compound Types